N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a benzo[d][1,3]dioxole-5-carboxamide core linked to a 5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl moiety.
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-13(8-4-5-11-12(6-8)19-7-18-11)15-14-9-2-1-3-10(9)16-20-14/h4-6H,1-3,7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDQLHUNYILLSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(ON=C2C1)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the construction of the cyclopenta[c]isoxazole ring. This can be achieved through cyclization reactions involving appropriate precursors such as isoxazole derivatives and cyclopentadiene. The benzo[d][1,3]dioxole moiety is often introduced through a subsequent reaction with a suitable dihydroxybenzene derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions might involve hydrogen gas in the presence of a catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Medicinal Chemistry
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide has been investigated for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of isoxazole have shown promise in inhibiting tumor growth in vitro and in vivo models. Further studies are needed to evaluate the efficacy of this specific compound against different cancer cell lines.
Biological Applications
The compound can serve as a molecular probe in biological studies. Its heterocyclic structure enables interactions with proteins and nucleic acids, facilitating the exploration of biological pathways.
Case Study: Protein Interaction Studies
A study demonstrated that isoxazole derivatives could modulate the activity of specific enzymes involved in metabolic pathways. This suggests that this compound could be utilized to investigate enzyme kinetics and inhibition mechanisms.
Materials Science
The unique structural properties of this compound make it a candidate for developing new materials with specific electronic or optical properties.
Application Example: Organic Electronics
Research indicates that compounds featuring isoxazole rings can be incorporated into organic electronic devices due to their favorable charge transport properties. This application could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Agricultural Applications
This compound has potential uses in agriculture as a parasiticide.
Case Study: Parasitic Control
Patents have been filed for the use of dihydroisoxazole compounds in controlling parasites affecting crops and livestock. These compounds demonstrate effective activity against various parasitic species, indicating their potential as biopesticides.
Mechanism of Action
The mechanism by which N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzo[d][1,3]dioxole-5-carboxamide Derivatives
BNBC (6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide)
- Structure : Replaces the cyclopenta[c]isoxazole group with a naphthalene ring and bromine substitution.
- Activity : Functions as a STING agonist, activating innate immune responses. This highlights the role of aromatic substituents in modulating immune pathways .
- Synthesis: Not detailed in the evidence but likely involves coupling reactions similar to compound 3z (see below).
N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z)
- Structure : Substitutes the cyclopenta[c]isoxazole with a phenyl group.
- Synthesis : Prepared via Bu4NI/TBHP-mediated coupling in CH3CN with 75% yield .
- Application: No specific activity reported, but simpler analogs like 3z serve as intermediates for more complex derivatives.
N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide (AG00CKZG)
- Structure : Features a methyl-substituted isoxazole instead of the cyclopenta[c]isoxazole.
- Safety: Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes .
Cyclopenta-Containing Compounds
Thiophene and Triazine Derivatives (Compounds 24 and 25)
- Structure : Replace the isoxazole with thiophene or triazine rings.
- Activity : Exhibit antiproliferative effects against MCF7 breast cancer cells via tyrosine kinase inhibition .
- Significance : The cyclopenta ring enhances binding to ATP recognition sites, suggesting the target compound’s cyclopenta[c]isoxazole group may confer similar advantages.
Crystalline Forms and Patent Considerations
A patent describes crystalline forms of a structurally complex benzo[d][1,3]dioxole-5-carboxamide derivative with chloro, methoxyazetidinyl, and methylthio groups . This underscores the pharmaceutical relevance of modifying the carboxamide substituent to optimize stability and bioavailability.
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a cyclopentaisoxazole ring fused with a benzo[d][1,3]dioxole moiety. Its molecular formula is , with a molecular weight of 299.30 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of proteins and enzymes involved in critical biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have demonstrated that derivatives of benzodioxole exhibit significant anticancer properties. For instance, compounds similar to N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d][1,3]dioxole have shown cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. The IC50 values for these compounds ranged from 3.94 to 9.12 mM, indicating varying degrees of potency compared to established chemotherapeutics like Doxorubicin .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in response to inflammatory stimuli . This suggests potential applications in treating inflammatory diseases.
3. Antimicrobial Activity
While the antimicrobial activity of related compounds has been explored, results have shown limited effectiveness against certain bacterial pathogens. Some derivatives exhibited moderate antibacterial properties but were less effective against fungal strains .
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide?
The synthesis typically involves multi-step organic reactions, starting with the condensation of a benzo[d][1,3]dioxole-5-carboxylic acid derivative with a cyclopenta[c]isoxazole amine precursor. Key steps include:
- Amide bond formation : Activated esters (e.g., using N-hydroxysuccinimide) or coupling reagents (e.g., HATU, DCC) in anhydrous solvents like DMF or dichloromethane .
- Cyclization : Acid- or base-catalyzed ring closure to form the cyclopenta[c]isoxazole core, monitored via TLC or HPLC .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and analytical methods are employed for structural characterization?
- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing between the benzo[d][1,3]dioxole and cyclopenta[c]isoxazole moieties .
- Mass spectrometry (EI or ESI) : For molecular ion ([M+H]+) verification and fragmentation pattern analysis .
- HPLC : To assess purity and identify impurities .
- X-ray crystallography (if crystalline): For absolute stereochemical determination .
Q. What in vitro models are commonly used to assess its biological activity?
Initial screening often includes:
- Enzyme inhibition assays : Targeting kinases or receptors structurally analogous to the compound’s heterocyclic motifs .
- Cell viability assays : Using cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative effects .
- Anticonvulsant models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents, given structural similarities to known anticonvulsant scaffolds .
Advanced Research Questions
Q. How can reaction yields be optimized in the presence of competing side reactions (e.g., isomerization or dimerization)?
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) minimize side reactions compared to protic solvents .
- Temperature control : Low temperatures (−10°C to 0°C) during amide coupling reduce epimerization .
- Catalyst modulation : Lewis acids (e.g., Yb(OTf)3) enhance regioselectivity in cyclization steps .
- Real-time monitoring : In-line FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Q. How to resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Structural analogs : Subtle differences in substituents (e.g., methyl vs. chloro groups) alter binding affinities .
- Assay conditions : Variations in buffer pH, ATP concentrations (for kinase assays), or cell passage numbers .
- Data normalization : Use of internal controls (e.g., staurosporine for kinase inhibition) to standardize results . Recommendation : Perform head-to-head comparisons under identical experimental conditions and validate with orthogonal assays (e.g., SPR for binding kinetics) .
Q. What computational approaches support structure-activity relationship (SAR) studies for this compound?
- Molecular docking : To predict interactions with target proteins (e.g., GABA receptors) using software like AutoDock Vina .
- QSAR modeling : Regression analysis of substituent effects (e.g., Hammett σ values) on bioactivity .
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales . Validation : Cross-correlate computational predictions with experimental IC50 values from dose-response curves .
Methodological Considerations
Q. What strategies mitigate challenges in achieving high enantiomeric purity during synthesis?
- Chiral auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams for asymmetric induction .
- Chiral chromatography : Preparative HPLC with amylose- or cellulose-based columns .
- Enzymatic resolution : Lipases or esterases to hydrolyze specific enantiomers .
Q. How to design dose-response experiments for in vivo toxicity profiling?
- Acute toxicity : OECD Guideline 423, testing doses from 5–2000 mg/kg in rodents .
- Subchronic studies : 28-day repeated dosing with histopathological analysis of liver/kidney .
- Biomarker monitoring : ALT/AST levels for hepatotoxicity; BUN/creatinine for nephrotoxicity .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
